![molecular formula C8H13Cl2N3S B1396449 1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride CAS No. 1255306-05-8](/img/structure/B1396449.png)
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride
Overview
Description
“1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride” is a chemical compound with the linear formula C8H12N3Cl1S1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has a linear formula of C8H12N3Cl1S1 . The InChI key is KNHYJRCXKDHSDD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid . It has a linear formula of C8H12N3Cl1S1 . The InChI key is KNHYJRCXKDHSDD-UHFFFAOYSA-N .Scientific Research Applications
Antimicrobial Activity
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride and its derivatives have been explored for their antimicrobial activities. Shankerrao et al. (2017) synthesized a series of imidazo[2,1-b]thiazole derivatives and tested them for antimicrobial properties, finding some compounds exhibiting promising results (Shankerrao, Bodke, & Santoshkumar, 2017).
Synthesis Methods
Mahdavi et al. (2012) described a one-pot, four-component synthesis method for novel imidazo[2,1-b]thiazol-5-amine derivatives. This method demonstrates the versatility in synthesizing various derivatives of imidazo[2,1-b]thiazol-6-yl compounds (Mahdavi et al., 2012).
Potential as COX-2 Inhibitors
A study by Shahrasbi et al. (2018) involved synthesizing imidazo[2,1-b]thiazole analogs and evaluating them as selective COX-2 inhibitors. This research highlights the potential therapeutic applications of these compounds in inhibiting COX-2, an enzyme involved in inflammation and pain (Shahrasbi et al., 2018).
Anticancer Properties
The potential of imidazo[2,1-b]thiazole derivatives in cancer treatment has been investigated. Hussein and Al-lami (2022) synthesized new Mannich bases containing an imidazo(2, 1-B) thiazole moiety and assessed their anticancer and antioxidant activities. Some derivatives showed notable anti-cancer activity (Hussein & Al-lami, 2022).
Chemical Reactions and Synthesis
Ali et al. (1974) detailed reactions with imidazo[2,1‐b]thiazol-3‐ones, exploring the chemical properties and potential applications in synthesizing various derivatives (Ali, Abou-State, & Ibrahim, 1974).
Safety and Hazards
Future Directions
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of this compound could involve further exploration of its potential biological activities and applications in drug development .
Mechanism of Action
Target of action
The imidazo[2,1-b]thiazole ring system, which is present in this compound, suggests potential for targeting specific enzymes or receptors due to the prevalence of this moiety in various bioactive molecules .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Imidazole-containing compounds have been found to impact a wide range of biochemical pathways due to their broad range of chemical and biological properties .
properties
IUPAC Name |
1-imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S.2ClH/c1-2-6(9)7-5-11-3-4-12-8(11)10-7;;/h3-6H,2,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAHNTMLBZDQBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN2C=CSC2=N1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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